Ethylene glycol dipalmitate
Overview
Description
Ethylene glycol dipalmitate is an organic compound with the chemical formula C34H66O4. It is an ester derived from ethylene glycol and palmitic acid. This compound is known for its use in various industrial applications, particularly in the production of plastics and as a lubricant.
Mechanism of Action
Target of Action
Ethylene glycol dipalmitate (EGDP) is primarily used as a processing aid in various types of plastics . It acts as a lubricant to improve injection moulding and to enhance the distribution of additives in the polymer melt . The primary targets of EGDP are therefore the plastic materials it is incorporated into.
Mode of Action
The interaction of this compound with its targets involves its function as a lubricant. It facilitates the injection moulding process, making it smoother and more efficient . Additionally, it helps in the even distribution of additives in the polymer melt, ensuring a uniform composition and properties of the final plastic product .
Biochemical Pathways
It’s known that ethylene glycol, a related compound, can be metabolized in various organisms, including escherichia coli and other microbes . These organisms can convert ethylene glycol into value-added chemicals, suggesting potential biochemical pathways that could be affected by related compounds like EGDP .
Pharmacokinetics
It’s known that ethylene glycol, a component of egdp, has unique physical properties such as low volatility and hygroscopic nature
Result of Action
The primary result of this compound’s action is the improved quality and efficiency of plastic production . By acting as a lubricant, it enhances the injection moulding process and ensures the even distribution of additives in the polymer melt . This leads to plastic products with uniform composition and properties.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature and specific conditions of the injection moulding process can affect its function as a lubricant . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene glycol dipalmitate is synthesized through the esterification reaction between ethylene glycol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethylene glycol dipalmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of ethylene glycol and palmitic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ethylene glycol and palmitic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduced forms.
Scientific Research Applications
Ethylene glycol dipalmitate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in topical formulations and as a component in cosmetic products.
Industry: Utilized as a lubricant in the production of plastics and as an additive to improve the properties of polymeric materials.
Comparison with Similar Compounds
Ethylene glycol dipalmitate can be compared with other similar compounds, such as:
Ethylene glycol distearate: Another ester of ethylene glycol but with stearic acid instead of palmitic acid.
Propylene glycol dipalmitate: Similar structure but with propylene glycol instead of ethylene glycol.
Glycerol tripalmitate: An ester of glycerol and palmitic acid, with three palmitic acid molecules attached to glycerol.
Uniqueness
This compound is unique due to its specific combination of ethylene glycol and palmitic acid, which imparts distinct physical and chemical properties. Its use as a lubricant and in drug delivery systems highlights its versatility and importance in various applications.
Properties
IUPAC Name |
2-hexadecanoyloxyethyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCSHRLYCDSFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32628-06-1 | |
Record name | Polyethylene glycol dipalmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32628-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10211448 | |
Record name | Ethylene glycol dipalmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-03-3, 32628-06-1 | |
Record name | 1,1′-(1,2-Ethanediyl) dihexadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol dipalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene glycol dipalmitate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6819 | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene glycol dipalmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethane-1,2-diyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-[(1-oxohexadecyl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL DIPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XIR673VTI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper related to Ethylene Glycol Dipalmitate?
A1: The research paper [] focuses on the safety assessment of this compound (CAS No 624‐03‐3) when used in materials that come into contact with food. This suggests an investigation into the potential migration of this compound into food and any associated health risks.
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